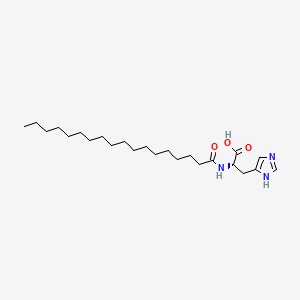
Obicétrapib
Vue d'ensemble
Description
Obicetrapib is an experimental cholesteryl ester transfer protein inhibitor that is primarily intended to treat dyslipidemia. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to cardiovascular diseases. Obicetrapib works by inhibiting the cholesteryl ester transfer protein, which plays a role in the transfer of cholesterol from high-density lipoprotein to low-density lipoprotein and very-low-density lipoprotein .
Applications De Recherche Scientifique
Obicetrapib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a lead compound for developing new drugs. In biology, it is used to investigate the role of cholesteryl ester transfer protein in lipid metabolism and cardiovascular diseases. In medicine, Obicetrapib is being developed as a potential treatment for dyslipidemia and atherosclerotic cardiovascular disease. It has shown promising results in clinical trials, significantly reducing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol levels .
Mécanisme D'action
Obicetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesterol from high-density lipoprotein to low-density lipoprotein and very-low-density lipoprotein, resulting in increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol. The molecular targets of Obicetrapib include the cholesteryl ester transfer protein and various pathways involved in lipid metabolism .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Obicetrapib is a selective CETP inhibitor . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles . By inhibiting CETP, Obicetrapib reduces these exchanges, resulting in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .
Cellular Effects
Obicetrapib has been shown to have significant effects on lipid and lipoprotein levels in cells. It significantly reduces low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increases HDL-C . By its ability to elevate HDL, Obicetrapib increases cholesterol efflux from cells, a process which may mitigate the risk of certain diseases .
Molecular Mechanism
The molecular mechanism of Obicetrapib involves the inhibition of CETP, a plasma glycoprotein that mediates the bidirectional transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, Obicetrapib reduces these exchanges, leading to increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in Apo B-containing particles .
Temporal Effects in Laboratory Settings
In a randomized, double-blind, placebo-controlled trial in dyslipidaemic patients, treatment with Obicetrapib for an 8-week period significantly reduced LDL-C concentration (by up to 51%), and increased HDL-C concentration . The effects of Obicetrapib were well-tolerated and showed an acceptable safety profile .
Metabolic Pathways
Obicetrapib is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, Obicetrapib disrupts these exchanges, affecting the concentrations of cholesterol in different lipoproteins .
Transport and Distribution
The transport and distribution of Obicetrapib within cells and tissues are not explicitly documented. Given its role as a CETP inhibitor, it can be inferred that it may interact with lipoprotein particles in the bloodstream .
Subcellular Localization
The specific subcellular localization of Obicetrapib is not documented. As a CETP inhibitor, it is likely to interact with lipoprotein particles in the bloodstream .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Obicetrapib involves multiple steps, including the formation of a tetrahydroquinoline derivative with a pyrimidine and ethoxycarbonyl structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the reaction conditions and reagents used in the synthesis of Obicetrapib are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of Obicetrapib would likely involve scaling up the laboratory synthesis process to a larger scale. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistent production of high-purity Obicetrapib. The exact methods used in industrial production are proprietary and not publicly available .
Analyse Des Réactions Chimiques
Types of Reactions: Obicetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Obicetrapib include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity of the compound .
Major Products Formed: The major products formed from the chemical reactions involving Obicetrapib are intermediates and final compounds with the desired pharmacological activity. These products are purified and characterized to ensure their suitability for further development and clinical use .
Comparaison Avec Des Composés Similaires
Obicetrapib is compared with other cholesteryl ester transfer protein inhibitors, such as anacetrapib and evacetrapib. Compared to these compounds, Obicetrapib has shown greater potency in reducing cholesteryl ester transfer protein activity and improving lipid profiles. This higher potency is attributed to its unique chemical structure, which includes a tetrahydroquinoline derivative with a pyrimidine and ethoxycarbonyl structure .
Similar Compounds:- Anacetrapib
- Evacetrapib
- Dalcetrapib
These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties .
Propriétés
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866399-87-3 | |
| Record name | Obicetrapib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obicetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OBICETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)




